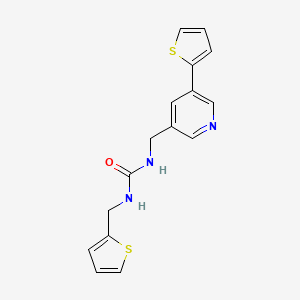
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, such as medicine, agriculture, and material science. This compound is a urea derivative that has a unique chemical structure, which makes it a promising candidate for different applications.
Mecanismo De Acción
The mechanism of action of 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Inflammation and other diseases are also believed to be affected by the compound's ability to modulate specific pathways in the body.
Biochemical and physiological effects:
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to have various biochemical and physiological effects in different studies. In cancer treatment, the compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. Additionally, this compound has also been studied for its anti-inflammatory and antioxidant properties, which can potentially benefit various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea in lab experiments include its unique chemical structure, which makes it a versatile compound for different applications. Additionally, the compound's ability to target specific enzymes and receptors in the body makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis process and limited availability, which can hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea. One of the significant areas of interest is its potential use in drug development for various diseases, such as cancer and inflammation. Additionally, this compound's unique chemical structure can also be explored for its potential applications in material science and catalysis. Further studies can also be conducted to understand the compound's mechanism of action and optimize its synthesis process for wider use in research.
In conclusion, 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a promising compound with potential applications in various fields of scientific research. Its unique chemical structure, mechanism of action, and biochemical and physiological effects make it a promising candidate for drug development, agriculture, and material science. Further research on this compound can potentially lead to the development of new treatments for different diseases and the advancement of various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves a multi-step process that requires specific reagents and conditions. One of the commonly used methods for the synthesis of this compound is the reaction between 5-(Thiophen-2-yl)pyridine-3-carboxaldehyde and thiophen-2-ylmethyl isocyanate in the presence of a catalyst. The resulting product is then treated with a reducing agent to obtain the final compound.
Aplicaciones Científicas De Investigación
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of interest is its use in medicinal chemistry, where it has shown promising results in the treatment of cancer, inflammation, and other diseases. Additionally, this compound has also been studied for its potential use in agriculture as a pesticide and herbicide.
Propiedades
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-11-14-3-1-5-21-14)18-9-12-7-13(10-17-8-12)15-4-2-6-22-15/h1-8,10H,9,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSQFRBSHAWHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

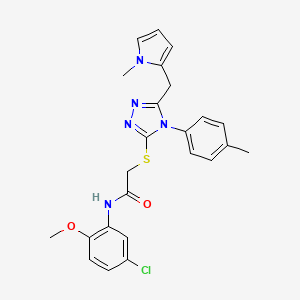
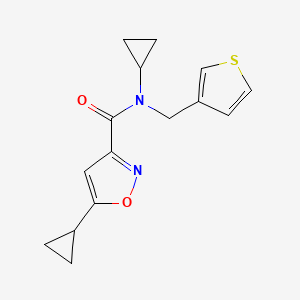
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2660536.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2660538.png)
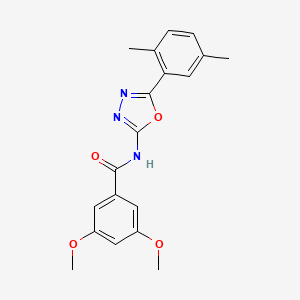

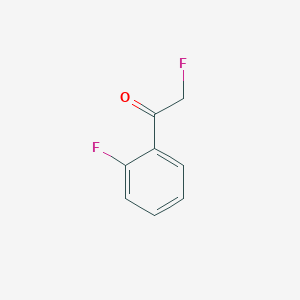
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2660543.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide](/img/structure/B2660544.png)
![5-(sec-butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660545.png)

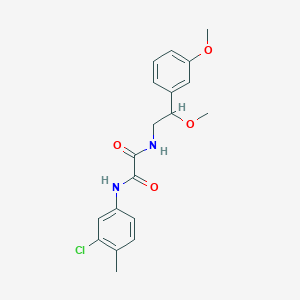
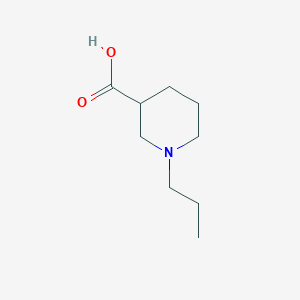
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660551.png)